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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-yl)phenol

Cat. No.: B092362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-
(Pyrrolidin-1-yl)phenol, a versatile building block in medicinal chemistry and materials

science. The document details the characteristic data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

presented in a clear, tabular format for ease of reference. Furthermore, it outlines standardized

experimental protocols for acquiring this spectroscopic data and includes a workflow diagram

for the analytical process.

Introduction
4-(Pyrrolidin-1-yl)phenol (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol ) is an organic compound

featuring a phenol ring substituted at the para position with a pyrrolidinyl group. This unique

structure imparts interesting electronic and biological properties, making it a valuable scaffold in

the development of novel therapeutic agents and functional materials. Accurate structural

elucidation and characterization are paramount for its application, and spectroscopic

techniques are the cornerstone of this process. This guide serves as a practical resource for

the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 4-
(Pyrrolidin-1-yl)phenol.
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¹H NMR Spectral Data
The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The

spectrum is characterized by signals from the pyrrolidine ring and the para-substituted aromatic

ring.[1] Protons on the carbons adjacent to the nitrogen (N-CH₂) are deshielded and appear

further downfield compared to the other methylene protons of the pyrrolidine ring.[1] The

aromatic protons exhibit a distinct splitting pattern of two doublets, which is a hallmark of 1,4-

disubstitution on a benzene ring.[1] The phenolic hydroxyl proton typically presents as a broad

singlet.[1]

Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

Pyrrolidine CH₂ (β to

N)
1.80 - 2.20 Multiplet -

Pyrrolidine CH₂ (α to

N)
3.00 - 3.80 Multiplet -

Aromatic CH (ortho to

OH)
6.70 - 6.90 Doublet ~8-9

Aromatic CH (ortho to

N)
7.00 - 7.20 Doublet ~8-9

Phenolic OH
Variable (often 4.5 -

5.5)
Broad Singlet -

¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing insight into the carbon

skeleton.[1] It shows distinct signals for the two types of carbon atoms in the pyrrolidine ring

and the four unique carbons of the disubstituted aromatic ring.[1] The carbon atom attached to

the hydroxyl group (C-OH) is significantly deshielded and appears at a high chemical shift.[1]
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Carbon Assignment Chemical Shift (δ) ppm

Pyrrolidine C (β to N) ~25

Pyrrolidine C (α to N) ~48

Aromatic C (ortho to OH) ~116

Aromatic C (ortho to N) ~120

Aromatic C (ipso to N) ~145

Aromatic C (ipso to OH) ~155

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-(Pyrrolidin-1-yl)phenol
based on their characteristic vibrational frequencies.

Functional Group Vibrational Mode
Characteristic Absorption

(cm⁻¹)

Phenolic O-H Stretching, H-bonded 3200 - 3600 (Broad)

Aromatic C-H Stretching 3000 - 3100

Aliphatic C-H Stretching 2850 - 2960

Aromatic C=C Stretching 1500 - 1600

Tertiary Amine C-N Stretching 1250 - 1350[1]

Phenolic C-O Stretching 1150 - 1250

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and can

provide information about its structure through fragmentation patterns.[1] The molecular

formula C₁₀H₁₃NO corresponds to a molecular weight of 163.22 g/mol .[1]
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Ion m/z (Mass-to-Charge Ratio) Interpretation

[M]⁺ 163 Molecular Ion

Various Fragments < 163
Fragmentation pattern

provides structural clues

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 4-(Pyrrolidin-1-
yl)phenol. Instrument parameters should be optimized for the specific equipment being used.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 4-(Pyrrolidin-1-yl)phenol in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the

chemical shift of the labile OH proton.

Tube Loading: Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate

number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans is typically required (e.g., 128 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
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IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

4-(Pyrrolidin-1-yl)phenol sample directly onto the ATR crystal. Ensure good contact

between the sample and the crystal by applying pressure with the anvil.

Background Spectrum: Record a background spectrum of the empty ATR setup. This will be

automatically subtracted from the sample spectrum.

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g.,

methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and

thermally stable compound like this, a direct insertion probe (DIP) or gas chromatography

(GC) inlet can be used.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 4-(Pyrrolidin-1-yl)phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b092362#spectroscopic-analysis-of-4-pyrrolidin-1-yl-
phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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